molecular formula C14H10N2OS2 B12191684 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12191684
M. Wt: 286.4 g/mol
InChI Key: OKADXACHXLZMJA-FLIBITNWSA-N
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Description

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core with a quinolylmethylene substituent. Compounds of this nature are often studied for their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 8-quinolinecarboxaldehyde with 3-methyl-2-thioxo-1,3-thiazolidin-4-one under basic or acidic conditions. The reaction may be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the quinolylmethylene group, potentially converting it to a dihydroquinoline derivative.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the quinoline ring or the thiazolidinone core.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the construction of more complex heterocyclic systems.

Biology

In biological research, it may be investigated for its antimicrobial, antifungal, or anticancer properties due to the presence of the thiazolidinone and quinoline moieties.

Medicine

Industry

In the industrial sector, derivatives of this compound could be explored for use in materials science, such as in the development of novel polymers or coatings.

Mechanism of Action

The exact mechanism of action for 3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one would depend on its specific biological target. Generally, compounds with thiazolidinone and quinoline structures can interact with enzymes or receptors, inhibiting their activity or modulating their function. The thioxo group may participate in redox reactions, while the quinoline moiety can intercalate with DNA or interact with proteins.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinolylmethylene group but shares the thiazolidinone core.

    8-Quinolylmethylene derivatives: Compounds with similar quinoline-based structures but different substituents.

Uniqueness

3-Methyl-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the combination of the thiazolidinone and quinoline moieties, which may confer distinct biological activities and chemical reactivity compared to its individual components or other related compounds.

Properties

Molecular Formula

C14H10N2OS2

Molecular Weight

286.4 g/mol

IUPAC Name

(5Z)-3-methyl-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C14H10N2OS2/c1-16-13(17)11(19-14(16)18)8-10-5-2-4-9-6-3-7-15-12(9)10/h2-8H,1H3/b11-8-

InChI Key

OKADXACHXLZMJA-FLIBITNWSA-N

Isomeric SMILES

CN1C(=O)/C(=C/C2=CC=CC3=C2N=CC=C3)/SC1=S

Canonical SMILES

CN1C(=O)C(=CC2=CC=CC3=C2N=CC=C3)SC1=S

Origin of Product

United States

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